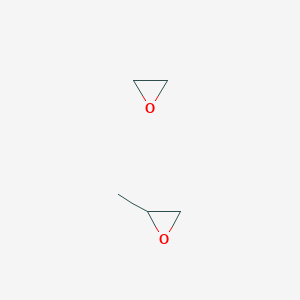

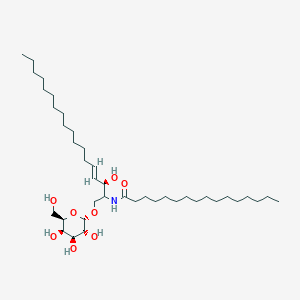

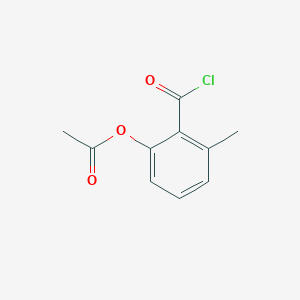

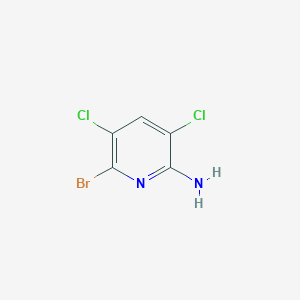

![molecular formula C15H22N2 B019260 N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 101353-61-1](/img/structure/B19260.png)

N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine

Vue d'ensemble

Description

“N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine” is a chemical compound with the CAS Number: 1215341-55-1 and a linear formula of C15H24Cl2N2 . It has a molecular weight of 303.27 . The IUPAC name for this compound is N-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The InChI code for “N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine” is 1S/C15H22N2.2ClH/c1-17(11-12-5-3-2-4-6-12)15-9-13-7-8-14(10-15)16-13;;/h2-6,13-16H,7-11H2,1H3;2*1H . The InChI key is PMOVHXJMHDEHLO-UHFFFAOYSA-N .Chemical Reactions Analysis

The stereochemical control in the synthesis of “N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine” is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 303.27 . The exact mass and monoisotopic mass of the compound is 230.178298710 g/mol . The compound has a complexity of 233 .Applications De Recherche Scientifique

Synthesis of Tropane Alkaloids

Scientific Field

Organic Chemistry and Pharmacology

Application Summary

The compound serves as a precursor in the enantioselective synthesis of tropane alkaloids, which are a class of chemicals with various pharmacological effects .

Methods of Application

Researchers utilize chiral catalysts to induce stereoselectivity in the formation of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids .

Results Summary

The methodologies allow for the preparation of these alkaloids with high enantiomeric excess, which is crucial for their biological activity .

Nematicidal Activity

Scientific Field

Agricultural Chemistry

Application Summary

This compound has been modified to create derivatives with nematicidal activity, targeting plant-parasitic nematodes .

Methods of Application

Synthesis involves an isocyanide insertion reaction to produce novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones .

Results Summary

Some derivatives showed a lethal rate of 75% against pinewood nematodes at a concentration of 10 mg/l and significant inhibition against root-knot nematodes .

Proteomics Research

Scientific Field

Biochemistry and Proteomics

Application Summary

This compound is utilized in proteomics research to study protein interactions and functions .

Methods of Application

It is used as a biochemical tool for probing specific protein targets, often involving affinity chromatography or mass spectrometry .

Results Summary

The use of this compound has led to the identification of novel protein interactions, providing insights into cellular processes and disease mechanisms .

Locked Nucleic Acid (LNA) Monomers Synthesis

Scientific Field

Biotechnology and Therapeutic Development

Application Summary

Endo-N-Benzyl-endo-3-aminotropane is a key intermediate in the synthesis of LNA monomers, which are used in next-generation oligonucleotide therapeutics .

Methods of Application

An efficient biocatalytic methodology has been developed for the convergent synthesis of LNA monomers, involving selective enzymatic monoacetylation .

Results Summary

LNAs have been extensively explored in synthetic oligonucleotide-based therapeutics, with several undergoing clinical trials and a healthy pipeline in pre-clinical studies .

Cationic Polymerization Initiators

Scientific Field

Polymer Chemistry

Application Summary

N-Benzyl derivatives, including endo-N-Benzyl-endo-3-aminotropane, are investigated as thermal and photochemical initiators for cationic polymerization .

Methods of Application

These compounds are used to initiate polymerization reactions under specific conditions, leading to the formation of polymers with desired properties .

Results Summary

The application of these initiators has been successful in creating polymers with tailored characteristics for various industrial applications .

These additional applications demonstrate the versatility of endo-N-Benzyl-endo-3-aminotropane in various scientific fields, contributing to advancements in research and technology. The compound’s unique structure and reactivity make it a valuable tool in the synthesis of complex molecules, the study of biological systems, and the development of new materials.

Nonlinear Optical Materials

Scientific Field

Optical Physics

Application Summary

The compound’s derivatives exhibit second-order non-centrosymmetric nonlinear optical properties, making them suitable for applications in photonics .

Methods of Application

Single crystals of these derivatives are developed using slow evaporation solution growth synthesis methods, and their properties are characterized using single-crystal XRD analysis .

Results Summary

The nonlinear optical (NLO) efficiency of these materials is found to be significantly higher than that of traditional materials like KDP, indicating their potential for advanced optical applications .

Catalysis in Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

N-Benzyl pyridinium salts, related to endo-N-Benzyl-endo-3-aminotropane, are used as catalysts for the transformation of epoxides to cyclic acetals, orthoesters, and orthocarbonates .

Methods of Application

These salts act as catalysts under mild conditions, facilitating the reaction of epoxides with various organic compounds .

Results Summary

The use of these catalysts leads to efficient production of desired organic products, showcasing the versatility of N-benzyl derivatives in synthetic chemistry .

Glycobiology Research

Scientific Field

Biochemistry

Application Summary

Endo-N-Benzyl-endo-3-aminotropane analogs are used in the study of glycoproteins and their role in biological processes .

Methods of Application

The compound is involved in the expression, purification, and characterization of enzymes like Endo-β-N-Acetylglucosaminidase H, which are crucial for glycobiology research .

Results Summary

The research provides valuable insights into the structure and function of glycoproteins, contributing to our understanding of protein glycosylation and its impact on health and disease .

Safety And Hazards

Orientations Futures

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that the study and application of “N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine” and similar compounds may continue to be a focus in future research.

Propriétés

IUPAC Name |

N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-17-14-7-8-15(17)10-13(9-14)16-11-12-5-3-2-4-6-12/h2-6,13-16H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBWOPMYRYEKGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384373 | |

| Record name | N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |

CAS RN |

101353-61-1 | |

| Record name | N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

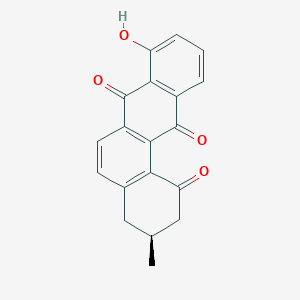

![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)